molecular formula C20H32O4S B1239680 (2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)-1-methylpropoxy)acetic acid CAS No. 135133-84-5

(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)-1-methylpropoxy)acetic acid

Cat. No.: B1239680
CAS No.: 135133-84-5
M. Wt: 368.5 g/mol
InChI Key: ADVNUIUADIXWMI-OLZOCXBDSA-N
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Description

SC-45662 is a small molecule drug developed by Pfizer Inc. It is known for its role as an inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid. This compound has been studied for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .

Chemical Reactions Analysis

SC-45662 undergoes various chemical reactions, primarily focusing on its role as a 5-lipoxygenase inhibitor. The compound can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SC-45662 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

SC-45662 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase (5-LOX). This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-LOX, SC-45662 reduces the production of leukotrienes, thereby mitigating inflammatory responses. The molecular targets and pathways involved in this mechanism include the binding of SC-45662 to the active site of 5-LOX, preventing its catalytic activity .

Comparison with Similar Compounds

  • SC-41661A
  • MK886

Properties

CAS No.

135133-84-5

Molecular Formula

C20H32O4S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(2R,3S)-3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylbutan-2-yl]oxyacetic acid

InChI

InChI=1S/C20H32O4S/c1-12(24-11-17(21)22)13(2)25-14-9-15(19(3,4)5)18(23)16(10-14)20(6,7)8/h9-10,12-13,23H,11H2,1-8H3,(H,21,22)/t12-,13+/m1/s1

InChI Key

ADVNUIUADIXWMI-OLZOCXBDSA-N

Isomeric SMILES

C[C@H]([C@H](C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(=O)O

SMILES

CC(C(C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(=O)O

Canonical SMILES

CC(C(C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(=O)O

Synonyms

(2-((3,5-di-t-butyl-4-hydroxyphenyl)thio)-1-methylpropoxy)acetic acid
SC 45662
SC-45662

Origin of Product

United States

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